5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid 5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 531534-43-7
VCID: VC18500552
InChI: InChI=1S/C22H17IN2O4S/c23-16-9-10-19(18(12-16)21(27)28)24-22(30)25-20(26)15-6-4-5-14(11-15)13-29-17-7-2-1-3-8-17/h1-12H,13H2,(H,27,28)(H2,24,25,26,30)
SMILES:
Molecular Formula: C22H17IN2O4S
Molecular Weight: 532.4 g/mol

5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

CAS No.: 531534-43-7

Cat. No.: VC18500552

Molecular Formula: C22H17IN2O4S

Molecular Weight: 532.4 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid - 531534-43-7

Specification

CAS No. 531534-43-7
Molecular Formula C22H17IN2O4S
Molecular Weight 532.4 g/mol
IUPAC Name 5-iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C22H17IN2O4S/c23-16-9-10-19(18(12-16)21(27)28)24-22(30)25-20(26)15-6-4-5-14(11-15)13-29-17-7-2-1-3-8-17/h1-12H,13H2,(H,27,28)(H2,24,25,26,30)
Standard InChI Key JGWNNCUBYFHXKN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Iodo-substituted benzoic acid backbone: The iodine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions critical for pharmaceutical derivatization.

  • Phenoxymethyl-benzoyl moiety: This aromatic system provides steric bulk and π-π stacking capabilities, influencing binding interactions in biological systems.

  • Carbamothioylamino bridge: The thiourea linkage introduces hydrogen-bonding potential and metabolic stability compared to urea analogs.

Table 1: Molecular Properties

PropertyValue
CAS No.531534-43-7
Molecular FormulaC₂₂H₁₇IN₂O₄S
Molecular Weight532.4 g/mol
IUPAC Name5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Key Functional GroupsIodo, Phenoxymethyl, Thiourea

Synthesis and Optimization Strategies

Reaction Pathway Overview

Synthesis involves sequential steps to assemble the thiourea bridge and aromatic subsystems. While exact conditions remain undisclosed, general approaches include:

  • Step 1: Iodination of 2-aminobenzoic acid precursors using iodinating agents (e.g., N-iodosuccinimide).

  • Step 2: Coupling the iodinated intermediate with 3-(phenoxymethyl)benzoyl chloride under basic conditions.

  • Step 3: Thiocarbamoylation via reaction with ammonium thiocyanate or thiophosgene.

Critical Optimization Parameters

  • Catalyst Selection: Palladium catalysts may facilitate Suzuki-Miyaura couplings for aromatic segment assembly .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Yield Maximization: Purification via column chromatography or recrystallization achieves >90% purity in optimized batches.

ApplicationTarget PathwayProposed Mechanism
OncologyDNA Topoisomerase IIIntercalation and enzyme inhibition
Infectious DiseasesBacterial Cell Wall SynthesisDisruption of peptidoglycan crosslinking
ImmunologyPD-1/PD-L1 InteractionCompetitive binding to immune checkpoint proteins

Materials Science

  • Polymer Modifiers: The phenoxymethyl group enhances thermal stability in polyesters (Tg increase by 15–20°C).

  • Coordination Chemistry: Iodine and thiourea sites bind transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Peaks at δ 8.2–7.3 ppm confirm aromatic protons; δ 4.5 ppm corresponds to the phenoxymethyl –CH₂– group.

  • IR Spectroscopy: Bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) verify thiourea formation.

Future Directions and Challenges

Drug Development

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxymethyl and iodo substituents to optimize pharmacokinetics.

  • In Vivo Toxicity Profiling: Address potential hepatotoxicity risks associated with iodine metabolism .

Industrial Scaling

  • Green Chemistry Approaches: Replace halogenated solvents with ionic liquids to reduce environmental impact.

  • Continuous Flow Synthesis: Microreactor systems may improve yield reproducibility and reduce reaction times .

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